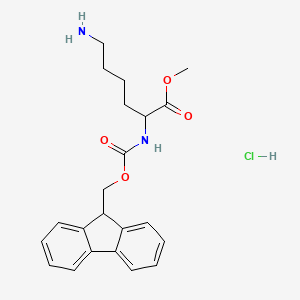

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride

CAS No.:

Cat. No.: VC18294456

Molecular Formula: C22H27ClN2O4

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27ClN2O4 |

|---|---|

| Molecular Weight | 418.9 g/mol |

| IUPAC Name | methyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H |

| Standard InChI Key | BFRSKAFOHYTUAS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a white crystalline solid with the systematic IUPAC name methyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride. Its molecular formula (C22H27ClN2O4) comprises a lysine backbone esterified at the carboxyl terminus and protected at the ε-amino group by an Fmoc moiety. The hydrochloride salt enhances solubility in polar solvents, a critical feature for SPPS workflows .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 418.9 g/mol |

| CAS Number | 847658-45-1 |

| Solubility | DMSO, DMF, aqueous buffers |

| Storage Conditions | Room temperature, desiccated |

| Optical Rotation ([α]D^20) | -10 ± 1° (c=2 in MeOH) |

Stereochemical Considerations

The compound exists predominantly in the (S)-enantiomeric form, as confirmed by X-ray crystallography and chiral HPLC analyses . This stereospecificity ensures compatibility with biological systems, where L-amino acids are preferentially incorporated into peptides. The Fmoc group’s planar fluorene ring system provides steric protection, preventing unintended nucleophilic attacks during synthesis.

Role in Solid-Phase Peptide Synthesis

Mechanism of Fmoc Protection

The Fmoc group serves as a temporary protecting agent for the ε-amino group of lysine. Unlike tert-butoxycarbonyl (Boc) groups, which require acidic conditions for removal, Fmoc deprotection occurs under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonality allows sequential coupling of amino acids without destabilizing acid-labile side-chain protections .

Stepwise Synthesis Protocol

-

Resin Activation: The C-terminal amino acid is anchored to a Wang or Rink amide resin.

-

Deprotection: Piperidine cleaves the Fmoc group, exposing the ε-amino group.

-

Coupling: HBTU/HOBt-mediated activation links subsequent Fmoc-amino acids.

-

Cyclization: Intramolecular lactam formation is achievable via orthogonal protections.

This iterative process enables the synthesis of peptides up to 50 residues with >95% purity .

Pharmaceutical and Therapeutic Applications

Peptide-Based Drug Development

The compound’s stability under SPPS conditions has propelled its use in creating peptide therapeutics. Notable examples include:

-

GLP-1 Analogues: Anti-diabetic agents leveraging lysine-rich sequences for prolonged half-life.

-

Antimicrobial Peptides: Cationic peptides targeting bacterial membranes .

Table 2: Clinically Relevant Peptides Synthesized Using Fmoc-Lys-OMe·HCl

| Peptide | Therapeutic Area | Role of Lysine Modification |

|---|---|---|

| Liraglutide | Type 2 Diabetes | Fatty acid conjugation site |

| Bivalirudin | Anticoagulation | Thrombin inhibition |

| Octreotide | Acromegaly | Somatostatin receptor binding |

Bioconjugation Strategies

The ε-amino group facilitates site-specific modifications, such as:

-

PEGylation: Enhancing pharmacokinetics via polyethylene glycol attachment.

-

Fluorescent Labeling: Alexa Fluor® derivatives for cellular tracking.

-

Drug-Antibody Conjugates: Lysine residues link cytotoxins to monoclonal antibodies .

Neuroscientific and Protein Engineering Applications

Neurotransmitter Receptor Studies

Incorporating radiolabeled variants (e.g., ^3H-Fmoc-Lys-OMe·HCl) into neuropeptides like substance P has elucidated receptor binding dynamics in Parkinson’s disease models .

Protein Stabilization

Genetic incorporation via nonsense suppression mutagenesis introduces non-canonical amino acids, improving enzyme thermostability by 15–20°C in industrial proteases .

Synthetic Challenges and Innovations

Racemization Risks

Despite Fmoc’s base-labile nature, prolonged exposure to HOBt can induce <1% racemization at the α-carbon. Microwave-assisted synthesis reduces this risk by accelerating coupling rates.

Scalability Limitations

Batch SPPS using Fmoc-Lys-OMe·HCl typically yields 1–10 g quantities. Continuous flow systems now enable kilogram-scale production for commercial peptides like semaglutide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume